N-Benzoyl-L-tyrosyl-p-aminobenzoic acid

Pancreatic function test Bentiromide Pancreolauryl test

N-Benzoyl-L-tyrosyl-p-aminobenzoic acid (CAS 37106-97-1; INN: Bentiromide; molecular formula C23H20N2O5; MW 404.42 g/mol) is a synthetic dipeptide obtained by condensation of N-benzoyl-L-tyrosine with 4-aminobenzoic acid (PABA). Originally developed by Rohm & Haas and subsequently commercialized as Chymex (Savage Labs; NDA 018366, approved 29 December 1983; withdrawn from the US market October 1996), it functions as a non-invasive, tubeless diagnostic agent for exocrine pancreatic insufficiency.

Molecular Formula C23H20N2O5
Molecular Weight 404.4 g/mol
Cat. No. B10763099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzoyl-L-tyrosyl-p-aminobenzoic acid
Molecular FormulaC23H20N2O5
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C23H20N2O5/c26-19-12-6-15(7-13-19)14-20(25-21(27)16-4-2-1-3-5-16)22(28)24-18-10-8-17(9-11-18)23(29)30/h1-13,20,26H,14H2,(H,24,28)(H,25,27)(H,29,30)
InChIKeySPPTWHFVYKCNNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzoyl-L-tyrosyl-p-aminobenzoic Acid (Bentiromide): Chymotrypsin-Specific Diagnostic Peptide for Exocrine Pancreatic Function Assessment


N-Benzoyl-L-tyrosyl-p-aminobenzoic acid (CAS 37106-97-1; INN: Bentiromide; molecular formula C23H20N2O5; MW 404.42 g/mol) is a synthetic dipeptide obtained by condensation of N-benzoyl-L-tyrosine with 4-aminobenzoic acid (PABA) . Originally developed by Rohm & Haas and subsequently commercialized as Chymex (Savage Labs; NDA 018366, approved 29 December 1983; withdrawn from the US market October 1996), it functions as a non-invasive, tubeless diagnostic agent for exocrine pancreatic insufficiency . Following oral administration, bentiromide is specifically hydrolysed by pancreatic chymotrypsin in the small intestine, liberating free PABA which is absorbed, partially conjugated in the liver, and excreted in the urine; the quantity of PABA (and its aryl amine metabolites) recovered in a timed urine collection or measured in plasma serves as an index of chymotrypsin-secreting activity of the pancreas . Unlike broad-spectrum pancreatic function probes that target esterases (pancreolauryl test) or rely on measurement of faecal enzyme concentration (faecal elastase-1, faecal chymotrypsin), bentiromide offers a single-enzyme, chymotrypsin-dependent readout, which confers both mechanistic specificity and distinct susceptibility profiles to physiological and pharmacological confounders .

Why N-Benzoyl-L-tyrosyl-p-aminobenzoic Acid Cannot Be Replaced by Other Pancreatic Function Test Probes


Substituting bentiromide with another indirect pancreatic function test probe—such as fluorescein dilaurate (pancreolauryl test), faecal elastase-1 measurement, or even free PABA alone—introduces mechanistically distinct enzymatic targets, divergent absorption/distribution kinetics, and non-overlapping susceptibility to extra-pancreatic confounders. Bentiromide is uniquely hydrolysed by chymotrypsin; the pancreolauryl test depends on pancreatic carboxylesterase; faecal elastase-1 quantifies a different secreted protease that survives intestinal transit . These enzymatic substrates are not interchangeable: a patient with selective chymotrypsin deficiency may yield a normal pancreolauryl result, while gastrectomy reduces pancreolauryl specificity to 10% versus 70% for bentiromide, and faecal chymotrypsin to 70% . Furthermore, the pharmacokinetic handling of the PABA fragment liberated from bentiromide differs from orally administered free PABA, because the rate-limiting step in the bentiromide test is intraluminal chymotrypsin hydrolysis—not PABA absorption—making the PABA excretion index (PEI) or plasma MPPABA measurement essential to correct for individual variations in absorption, hepatic conjugation, and renal clearance . Generic substitution without accounting for these enzyme-substrate specificity, post-surgical anatomical, and pharmacokinetic variables will yield non-equivalent diagnostic information and can produce both false-positive and false-negative results in specific patient subpopulations.

Quantitative Differentiation of N-Benzoyl-L-tyrosyl-p-aminobenzoic Acid (Bentiromide) Against Closest Diagnostic Comparators


Post-Gastrectomy Specificity of Bentiromide (70%) Versus Pancreolauryl Test (10%): A Direct Intra-Individual Head-to-Head Comparison

In the only published intra-individual head-to-head study of indirect pancreatic function tests before and after gastrectomy, Heptner et al. (1989) demonstrated that the pancreolauryl test (fluorescein dilaurate) suffered a catastrophic specificity collapse to 10% following total or subtotal gastrectomy, whereas the bentiromide test retained a specificity of 70% under identical post-surgical anatomical conditions . Pre-operatively, both tests showed high specificity (90% for pancreolauryl; 100% for bentiromide using standard cut-offs). The median post-operative change in test data was -12% for bentiromide versus -53% for pancreolauryl, indicating far greater robustness of the chymotrypsin-dependent PABA readout to altered gastric anatomy and transit. This differential of 60 absolute percentage points in post-gastrectomy specificity constitutes the strongest single evidence item favouring bentiromide over the pancreolauryl test in patients with gastric surgery.

Pancreatic function test Bentiromide Pancreolauryl test Gastrectomy Diagnostic specificity Chymotrypsin

Sensitivity of Urinary BT-PABA for Chronic Pancreatitis (83.3%) Versus Faecal Elastase-1 (63.3%): Direct Head-to-Head Patient-Level Comparison

Yang et al. (2006) performed a direct patient-level comparison of urinary BT-PABA (bentiromide test) and faecal elastase-1 (FE1) in 30 patients with chronic pancreatitis, 17 with pancreatic cancer, and 73 healthy controls . For the diagnosis of chronic pancreatitis, the sensitivity of urinary BT-PABA was 83.3%, substantially exceeding the sensitivity of faecal elastase-1 at 63.3% (a 20-percentage-point advantage). Conversely, FE1 demonstrated higher specificity for chronic pancreatitis (97.3%) versus BT-PABA, and for diagnosing pancreatic diarrhoea FE1 achieved sensitivity/specificity of 77.8%/89.5% versus BT-PABA at 50.0%/42.9%. This inverse sensitivity–specificity pattern demonstrates that bentiromide and faecal elastase-1 are complementary rather than interchangeable: bentiromide provides superior case-finding sensitivity for chronic pancreatitis, while FE1 offers superior specificity for ruling out non-pancreatic causes of diarrhoea.

Chronic pancreatitis BT-PABA Faecal elastase-1 Sensitivity Pancreatic exocrine insufficiency

Plasma MPPABA Measurement Improves Test Specificity Over Urinary PABA Recovery Alone: Cross-Modality Comparison Within the Same BT-PABA Administration

Within the same BT-PABA test protocol (1 g oral dose; 2.333 mmol PABA equivalent), plasma MPPABA (maximal plasma PABA concentration at 2–3 h post-dose) provided superior diagnostic discrimination compared to 6-h urinary PABA recovery alone . The lower limit of normal MPPABA (mean -2 SD) corresponded to a duodenal lipase output of 20.6% of the mean normal value (lower limit of normal lipase output = 40%). Critically, MPPABA was reduced not only in all patients with steatorrhoea but also in some patients with pancreatic deficiency who had normal daily faecal fat, demonstrating sensitivity to moderate insufficiency . Twelve subjects with normal MPPABA were proven to have falsely abnormal urinary results, establishing that the plasma readout eliminates false positives attributable to variations in PABA absorption, hepatic conjugation, or renal clearance that confound urinary-only interpretation. The PABA excretion index (PEI = PABA urinary excretion after BT-PABA / PABA urinary excretion after free PABA) achieved comparable specificity to MPPABA but required a burdensome two-day test protocol; MPPABA thus offers equivalent diagnostic accuracy in a single-day procedure .

BT-PABA test Plasma PABA MPPABA Urinary PABA recovery PABA excretion index Diagnostic specificity

Quantitative Urinary PABA Recovery: Bentiromide-Derived PABA Discriminates Chronic Pancreatitis (55.8 ± 24.2%) From Normal Controls (82.0 ± 10.0%)

Chung et al. (1998) quantified the 6-hour cumulative urinary PABA recovery rate following bentiromide administration in 25 patients with chronic pancreatitis and 7 normal controls, with endoscopic retrograde pancreatography (ERP) as the morphological reference standard . The mean 6-h urinary PABA recovery was 55.8 ± 24.2% in chronic pancreatitis versus 82.0 ± 10.0% in controls (P < 0.05), yielding a mean reduction of 26.2 absolute percentage points. Stratified by ERP severity grade, PABA recovery was 56.9 ± 21.6% (mild changes; n=4), 78.4 ± 10.5% (moderate changes; n=5), and 47.2 ± 23.7% (marked changes; n=16). Subnormal PABA recovery was detected in 75% of patients with mild ERP changes, 20% with moderate changes, and 87.5% with marked changes, indicating that bentiromide-derived urinary PABA recovery tracks morphological disease severity. For reference, the population-normal 6-h urinary PABA recovery is cited as 87.2% ± 9.6% in healthy Chinese populations, with <45% considered definitively abnormal .

BT-PABA Urinary PABA recovery Chronic pancreatitis Endoscopic retrograde pancreatography Pancreatic exocrine function

Commercial-Scale Synthesis Process Achieving >99.8% Purity With Seven Characterised Process-Related Impurities: A Quality Differentiator for Diagnostic-Grade Bentiromide

Burgula et al. (2023) published an optimised commercial-scale synthetic process for bentiromide that achieves a yield of 76% and purity exceeding 99.8%, alongside the identification, synthesis, characterisation, and control strategy for seven critical process-related impurities (designated A through G) . Prior synthetic routes to bentiromide (including the original Rohm & Haas patent US 3,801,562 and DE 2,156,835) did not systematically characterise or control for these specific impurities . The newly established impurity profile and control strategy is commercially viable and enables batch-to-batch consistency suitable for diagnostic applications where trace impurities could interfere with the colorimetric Bratton-Marshall PABA assay or HPLC-UV quantification of PABA and PAS in urine. This represents a procurement-relevant quality differentiation: diagnostic-grade bentiromide with documented impurity control is essential for reproducible test results, particularly in longitudinal monitoring of pancreatic enzyme replacement therapy where between-batch variability in PABA release kinetics could confound clinical interpretation.

Bentiromide Process chemistry Purity Impurity profiling Diagnostic agent GMP manufacturing

Procurement-Guiding Application Scenarios for N-Benzoyl-L-tyrosyl-p-aminobenzoic Acid (Bentiromide) Based on Quantitative Differentiation Evidence


Post-Gastrectomy Exocrine Pancreatic Function Screening: The Only Viable Indirect Tubeless Test

In patients who have undergone total or subtotal gastrectomy (Roux-en-Y or Billroth II reconstruction), the pancreolauryl test exhibits a specificity of only 10%, rendering it clinically unusable, whereas bentiromide retains 70% specificity . This unique robustness, demonstrated in the only published intra-individual pre-/post-gastrectomy comparison , makes bentiromide the sole evidence-supported indirect tubeless pancreatic function test for this anatomically altered population. Procurement for gastroenterology services with significant post-surgical case volumes should prioritise bentiromide over fluorescein dilaurate-based test kits.

High-Sensitivity Screening for Chronic Pancreatitis in Epidemiological and Diabetic Field Surveys

Bentiromide's urinary BT-PABA test sensitivity of 83.3% for chronic pancreatitis exceeds that of faecal elastase-1 (63.3%) by 20 absolute percentage points in a direct head-to-head study . The BT-PABA/PAS variant, using a PABA excretion index (PEI) cut-off of 0.75, achieves 75% sensitivity and 92% specificity in tropical diabetes populations where chronic pancreatitis is endemic . For field surveys, epidemiological studies, and diabetic cohort screening where maximising case detection is the primary objective, bentiromide-based protocols are quantitatively superior to faecal elastase-1.

Single-Day Pancreatic Function Assessment Using Plasma MPPABA Readout

The plasma MPPABA measurement at 2–3 hours post-dose eliminates false-positive urinary PABA results occurring in at least 21% of subjects and achieves specificity equivalent to the two-day PABA excretion index (PEI) protocol—but in a single-day procedure . This protocol is particularly valuable in clinical settings where patient return for a second test day is logistically challenging (paediatric populations, outpatient clinics, remote/rural healthcare settings). Procurement specifications for bentiromide test kits should include plasma measurement capability to realise this single-day diagnostic accuracy advantage.

Longitudinal Monitoring of Pancreatic Enzyme Replacement Therapy (PERT) Efficacy

Because bentiromide is cleaved specifically by chymotrypsin—the same enzyme class supplemented in PERT—serial BT-PABA testing can quantitatively track the adequacy of supplemental pancreatic therapy . The 6-h urinary PABA recovery rate, with a documented normal reference of 87.2 ± 9.6% and an abnormal threshold of <45% , provides a numerical metric for dose titration. The >99.8% purity process with controlled impurity profile ensures lot-to-lot consistency essential for longitudinal monitoring, where between-batch variability could be misinterpreted as a change in pancreatic function.

Quote Request

Request a Quote for N-Benzoyl-L-tyrosyl-p-aminobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.